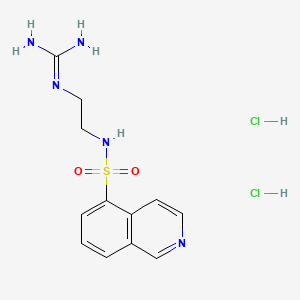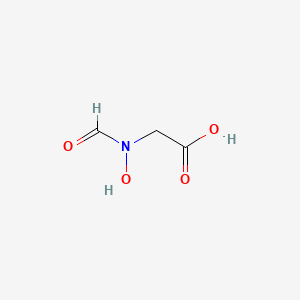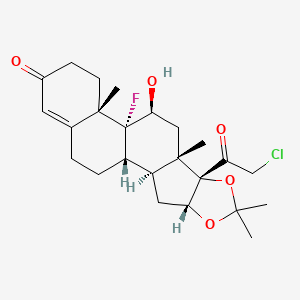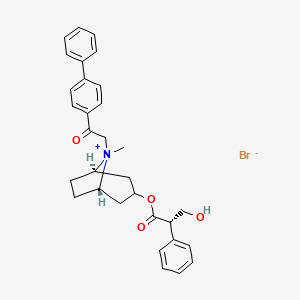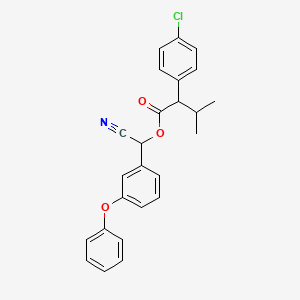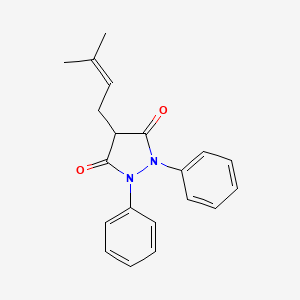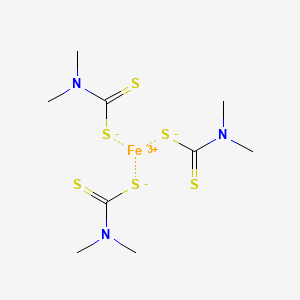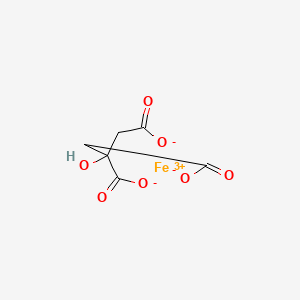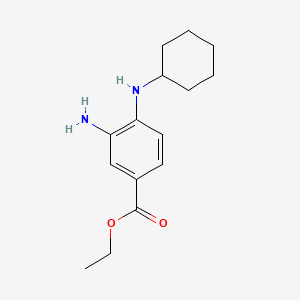
Fidaxomycin
Overview
Description
Fidaxomicin is a macrolide antibiotic used to treat diarrhea associated with Clostridium difficile infection . It is a naturally-occurring 18-member macrocycle derived from fermentation . It works differently from other medicines because it passes into your stomach and intestines without being absorbed into your bloodstream .
Synthesis Analysis
Fidaxomicin is a glycosylated macrocyclic lactone produced by actinomycetes and has been isolated from four different soil bacteria . The development of semisynthetic derivatives is a promising approach to render this class of antibiotics available for treatments of systemic infections, particularly by improving water solubility .
Molecular Structure Analysis
Fidaxomicin structurally belongs to the macrocyclic lactone antibiotics, but features a larger 18-membered ring . The aglycon is connected to a modified noviose . Structural and biochemical experiments reveal a region in the enzyme RNA polymerase that can sensitize the pathogen to fidaxomicin, helping to explain the drug’s selective clinical activity .
Chemical Reactions Analysis
Fidaxomicin has been subjected to stress degradation under different conditions such as excessive heat, acid and base hydrolysis, and oxidation . The study revealed six impurities, among them, some were alkali stress dependent while others were acid stress dependent .
Physical And Chemical Properties Analysis
Fidaxomicin has a molecular formula of C52H74Cl2O18 and a molecular weight of 1058.04 . One of the main limitations for this compound is its low water solubility, which impacts its clinical uses .
Scientific Research Applications
Microbiome Preservation and CDI Recurrence Reduction
Fidaxomicin has been shown to preserve the intestinal microbiome during and after CDI treatment, contributing to reduced toxin reexpression and recurrence rates of CDI compared to vancomycin. This property stems from its selective mechanism of action, which spares the major components of the gut flora, allowing for a healthier microbiome balance post-treatment (Louie et al., 2012).
Pediatric Applications and Safety
The safety and efficacy of fidaxomicin in children and adolescents with CDI were confirmed in a phase 3, multicenter, randomized, single-blind clinical trial. Fidaxomicin demonstrated significantly higher rates of global cure and lower recurrence rates, establishing it as a well-tolerated and effective treatment option in the pediatric population (Wolf et al., 2019).
Impact on Clinical Guidelines
The release of updated IDSA guidelines, which recommended expanded use of fidaxomicin, was followed by a review in a large health system to understand its impact. The findings indicated a moderate increase in fidaxomicin use post-guideline update, suggesting its growing acceptance in clinical practice for CDI management (Bariola & Khadem, 2019).
Economic Implications
A study highlighted the clinical and economic benefits of fidaxomicin compared to vancomycin for CDI treatment, revealing that despite higher drug acquisition costs, fidaxomicin led to lower overall hospital costs due to its effect on reducing CDI recurrence. This analysis underscores fidaxomicin's potential for delivering cost savings in the healthcare system by preventing CDI readmissions (Gallagher et al., 2015).
Mechanism of Action
Fidaxomicin, also known as Tiacumicin B or Dificid, is a macrolide antibiotic that has been used in the treatment of diarrhea caused by Clostridioides difficile .
Target of Action
Fidaxomicin’s primary target is the bacterial RNA polymerase (RNAP) of Clostridioides difficile . This enzyme is responsible for carrying out transcription in all bacteria .
Mode of Action
Fidaxomicin inhibits the bacterial RNA synthase, thereby disrupting bacterial transcription . It binds to the RNAP at a site distinct from where rifamycins interact .
Biochemical Pathways
Fidaxomicin acts selectively on the bacterium Clostridioides difficile, a main cause of intestinal infections . It inhibits RNA polymerase, preventing transcription . The drug’s selective clinical activity can be explained by a region in the enzyme RNA polymerase that can sensitize the pathogen to fidaxomicin .
Pharmacokinetics
Fidaxomicin is mainly confined to the gastrointestinal tract . Following oral administration of a single dose of 200 mg fidaxomicin in healthy adults, the elimination half-life of fidaxomicin was approximately 11.7 ± 4.80 hours . Fidaxomicin is transformed to its main and pharmacologically active metabolite, OP-1118, via hydrolysis at the isobutyryl ester .
Result of Action
Fidaxomicin selectively eradicates pathogenic Clostridioides difficile with relatively little disruption to the multiple species of bacteria that make up the normal, healthy intestinal microbiota . The maintenance of normal physiological conditions in the colon may reduce the probability of recurrence of Clostridioides difficile infection .
Action Environment
Fidaxomicin acts selectively on Clostridioides difficile while leaving many crucial gut microbes intact . This selectivity is beneficial as broad-spectrum antibiotics used to treat C. difficile infections can decimate the normal gut microbiome, killing harmless and protective commensal bacteria and increasing susceptibility to recurrent C. difficile infections .
Safety and Hazards
Fidaxomicin may cause serious side effects. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is also advised to use personal protective equipment and ensure adequate ventilation . In case of an allergic reaction or serious side effects, it is recommended to stop taking fidaxomicin and get emergency medical help .
Future Directions
Understanding why fidaxomicin acts selectively on the RNAP of C. difficile would improve knowledge on how transcription works in this bacterium and guide the design of other narrow-spectrum antibiotics . Precisely stratifying risk groups for recurrent CDI will represent a crucial research trajectory of future real-life studies on the treatment of first CDI episodes .
Biochemical Analysis
Biochemical Properties
Fidaxomicin mediates its potent bactericidal action on bacteria by inhibiting the bacterial RNA synthase, thereby disrupting bacterial transcription . The antibacterial activity of fidaxomicin is distinct from macrolides and rifamycins, as the bactericidal activity is time-dependent, and not concentration-dependent . It displays a narrow spectrum of activity against gram-positive anaerobes .
Cellular Effects
Fidaxomicin is used in the treatment of diarrhea caused by Clostridioides (formerly Clostridium) difficile in adult and pediatric patients over the age of 6 months . Unlike vancomycin, however, fidaxomicin has a negligible effect on normal colonic microflora . It is also reported to have some side effects such as nausea, vomiting, and constipation .
Molecular Mechanism
Fidaxomicin binds to and prevents movement of the “switch regions” of bacterial RNA polymerase . This switch motion occurs during the opening and closing of the DNA:RNA clamp, a process that occurs throughout RNA transcription but is especially important in the opening of double-stranded DNA during the initiation of transcription .
Temporal Effects in Laboratory Settings
Fidaxomicin is highly effective against C. perfringens strains of canine and feline origin . When tested by an agar dilution method, fidaxomicin minimum inhibitory concentrations (MICs) ranged between 0.004 and 0.032 µg/ml . The incorporation of fidaxomicin into the test medium at a concentration equivalent to half the MIC significantly increased the susceptibility of isolates to metronidazole and erythromycin in 71.4% and 61.9% of the strains, respectively .
Dosage Effects in Animal Models
In rats, the LD 50 of fidaxomicin was approximately 200 mg/kg and the no observed adverse effect level (NOAEL) was determined to be 62.5 mg/kg following administration of a single intravenous dose .
Metabolic Pathways
Fidaxomicin is mainly transformed by hydrolysis to form its main metabolite OP-1118 . Although OP-1118 also has antibacterial activity against C. difficile, it is less active than fidaxomicin .
Transport and Distribution
Fidaxomicin remains mainly confined to and acts locally in the gastrointestinal tract when orally administered . There is limited information on the volume of distribution of fidaxomicin .
Subcellular Localization
Fidaxomicin is mainly confined to the gastrointestinal tract when orally administered . A study demonstrated that fidaxomicin suppressed Notch signaling and may be repurposed for the treatment of breast cancer . The relatively weak fluorescence signal (green) of fidaxomicin was observed in the nuclei (red) of 4T1 cells after 0.5 h incubation, and enhanced fluorescence of fidaxomicin could be detected after 2 h and 4 h incubation, indicating that the fidaxomicin could be localized in the nucleus .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fidaxomycin involves the condensation of two key intermediates, namely, 2-(4-chlorophenyl)-3-methylbutyric acid and 5-chloro-2,3-dihydro-2-[(2-methylpropyl)thio]-1H-isoindole-1,3-dione. The condensation reaction is carried out using appropriate reagents and conditions to yield the final product, Fidaxomycin.", "Starting Materials": ["2-(4-chlorophenyl)-3-methylbutyric acid", "5-chloro-2,3-dihydro-2-[(2-methylpropyl)thio]-1H-isoindole-1,3-dione"], "Reaction": ["Step 1: Protection of the carboxylic acid group of 2-(4-chlorophenyl)-3-methylbutyric acid using appropriate reagents and conditions.", "Step 2: Reaction of the protected 2-(4-chlorophenyl)-3-methylbutyric acid with 5-chloro-2,3-dihydro-2-[(2-methylpropyl)thio]-1H-isoindole-1,3-dione in the presence of appropriate reagents and conditions to form the condensation product.", "Step 3: Removal of the protecting group from the condensation product using appropriate reagents and conditions to yield the final product, Fidaxomycin."] } | |
CAS RN |
873857-62-6 |
Molecular Formula |
C52H74Cl2O18 |
Molecular Weight |
1058.0 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22-,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1 |
InChI Key |
ZVGNESXIJDCBKN-LGPUCNCQSA-N |
Isomeric SMILES |
CC[C@H]1/C=C(\[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C |
SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Appearance |
Solid powder |
boiling_point |
1046.4 |
Other CAS RN |
873857-62-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




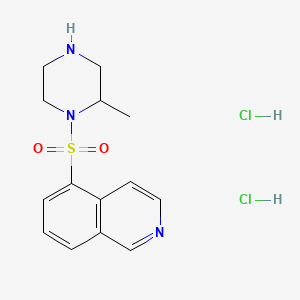
![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)
